3-Bromo-5-(bromomethyl)-2-fluoropyridine

Catalog No.
S9096127
CAS No.
1227601-47-9
M.F
C6H4Br2FN
M. Wt
268.91 g/mol
Availability
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3-Bromo-5-(bromomethyl)-2-fluoropyridine

CAS Number

1227601-47-9

Product Name

3-Bromo-5-(bromomethyl)-2-fluoropyridine

IUPAC Name

3-bromo-5-(bromomethyl)-2-fluoropyridine

Molecular Formula

C6H4Br2FN

Molecular Weight

268.91 g/mol

InChI

InChI=1S/C6H4Br2FN/c7-2-4-1-5(8)6(9)10-3-4/h1,3H,2H2

InChI Key

AZJHCDXSMPNKTP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Br)F)CBr

3-Bromo-5-(bromomethyl)-2-fluoropyridine is an organic compound classified as a halogenated pyridine. It features a pyridine ring with a bromine atom and a bromomethyl group at the 5-position, alongside a fluorine atom at the 2-position. This unique arrangement of halogens imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The molecular formula for this compound is C6H5Br2FC_6H_5Br_2F, and it has a molecular weight of approximately 220.91 g/mol .

  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides, facilitating the formation of new compounds.
  • Oxidation: This compound can be oxidized to yield pyridine N-oxides, which are often more reactive and useful in further synthetic applications.
  • Reduction: Reduction reactions can convert the bromomethyl group into a methyl group, altering the compound's reactivity and properties .

Research indicates that 3-Bromo-5-(bromomethyl)-2-fluoropyridine exhibits potential biological activity, particularly in drug discovery. Its structure allows it to interact with specific molecular targets, potentially acting as an electrophile that reacts with nucleophilic sites in biological molecules. The presence of fluorine may enhance its stability and bioavailability, influencing metabolic pathways and therapeutic efficacy .

The synthesis of 3-Bromo-5-(bromomethyl)-2-fluoropyridine typically involves:

  • Bromination of 2-Fluoropyridine: This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is conducted in an inert solvent like dichloromethane under reflux conditions.
  • Introduction of Bromomethyl Group: Following the initial bromination, a bromomethyl group can be introduced through further reactions involving appropriate reagents .

3-Bromo-5-(bromomethyl)-2-fluoropyridine finds applications across various fields:

  • Organic Synthesis: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
  • Pharmaceutical Research: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
  • Agrochemicals: It is used in the production of agrochemicals, enhancing crop protection strategies .

Studies on the interactions of 3-Bromo-5-(bromomethyl)-2-fluoropyridine with biological targets reveal its potential as a bioactive molecule. The compound's electrophilic nature allows it to engage with nucleophilic sites in proteins or nucleic acids, which may lead to alterations in biological pathways or activities. Further research is necessary to elucidate specific interactions and mechanisms of action .

Several compounds share structural similarities with 3-Bromo-5-(bromomethyl)-2-fluoropyridine:

Compound NameMolecular FormulaUnique Features
6-Bromo-3-(bromomethyl)-2-fluoropyridineC6H5Br2FC_6H_5Br_2FBromine at position 6 instead of position 3
5-Bromo-3-(bromomethyl)-2-fluoropyridineC6H5Br2FC_6H_5Br_2FDifferent arrangement of bromine and fluorine
3-Bromo-2-fluoro-5-picolineC6H7BrFNC_6H_7BrFNContains a picoline structure differing from pyridine
3-Bromo-2-chloro-5-fluoropyridineC5H4BrClFC_5H_4BrClFChlorine instead of bromine at position 2

Uniqueness

The uniqueness of 3-Bromo-5-(bromomethyl)-2-fluoropyridine lies in its specific arrangement of halogen substituents on the pyridine ring. The simultaneous presence of both bromine and fluorine atoms imparts distinct electronic characteristics that enhance its reactivity compared to other similar compounds. This makes it particularly valuable for various synthetic applications and biological studies .

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Exact Mass

268.86740 g/mol

Monoisotopic Mass

266.86945 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-21-2023

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